molecular formula C18H16ClN7O3S B11239212 3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B11239212
M. Wt: 445.9 g/mol
InChI Key: RNBWBESTVQESBW-UHFFFAOYSA-N
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Description

3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a complex organic compound that features a variety of functional groups, including triazole, oxadiazole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions The process begins with the preparation of the triazole and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and oxadiazole rings can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.

Scientific Research Applications

3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential bioactivity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure could be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide apart is its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C18H16ClN7O3S

Molecular Weight

445.9 g/mol

IUPAC Name

3-[3-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C18H16ClN7O3S/c1-10-8-13(25-28-10)20-15(27)6-7-16-21-14(26-29-16)9-30-18-22-17(23-24-18)11-4-2-3-5-12(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,25,27)(H,22,23,24)

InChI Key

RNBWBESTVQESBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC2=NC(=NO2)CSC3=NNC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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